![molecular formula C15H19NO4 B2463051 1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate CAS No. 1823852-60-3](/img/structure/B2463051.png)
1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate
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Overview
Description
1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate is a chemical compound with the molecular formula C15H19NO4 . It has a molecular weight of 277.32 g/mol . This compound is also known by several synonyms, including 1-tert-butyl 2-methyl indoline-1,2-dicarboxylate, 1-tert-butyl-2-methylindoline-1,2-dicarboxylate, and 1-tert-butyl 2-methyl 2,3-dihydroindole-1,2-dicarboxylate .
Molecular Structure Analysis
The molecular structure of 1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate is represented by the SMILES notation:CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OC
.
Scientific Research Applications
Antimicrobial and Hemolytic Properties
- The antimicrobial and hemolytic activities of amphiphilic polymethacrylate derivatives, which are similar in structure to 1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate, have been explored. Specifically, the structure-activity relationship of these polymers indicates potential for bacterial cell selectivity and reduced hemolytic activity, making them interesting for further biomedical research (Kuroda & DeGrado, 2005).
Sorption Characteristics
- Synthetic resins have shown the ability to sorb compounds structurally similar to 1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate, such as MTBE and TBA. This implies potential applications in water treatment and passive sampling (Bi, Haderlein, & Schmidt, 2005).
Corrosion Inhibition
- Certain heterocyclic compounds closely related to 1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate exhibit corrosion inhibition properties, especially for carbon steel in acidic solutions. This suggests potential industrial applications in protecting metals from corrosive environments (Praveen et al., 2021).
Enzyme Induction
- Certain tert-butyl substituted compounds have been shown to induce detoxifying enzymes, suggesting potential in cancer prevention or treatment strategies. The specific structure and substituents play a role in the tissue specificity of enzyme induction (De Long, Prochaska, & Talalay, 1985).
Phytoremediation
- The uptake, metabolism, and toxicity of compounds like MTBE by plants, such as weeping willows, suggest potential for phytoremediation applications. This highlights the possibility of using certain plant species to clean up contaminated water or soil environments (Yu & Gu, 2006).
Safety and Hazards
1-(Tert-butyl)2-methyl 1,2-indolinedicarboxylate can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11-8-6-5-7-10(11)9-15(16,4)12(17)18/h5-8H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXMDYBBGAXXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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